N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features an indole moiety, a benzofuran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: DCC or other carbodiimides
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-((1H-indol-3-yl)thio)-N-benzylacetamide
- 3-(1H-indol-3-yl)benzofuran-2(3H)-one
Uniqueness
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both indole and benzofuran moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H26N2O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H26N2O2/c1-17-13-22-19(3)27(32-26(22)14-18(17)2)28(31)30-15-23(20-9-5-4-6-10-20)24-16-29-25-12-8-7-11-21(24)25/h4-14,16,23,29H,15H2,1-3H3,(H,30,31) |
InChI Key |
IUEIRYBRVJSDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.